3-(3-Methylphenyl)-2-thien-2-ylacrylic acid

Cancer Metabolism Glycolysis Inhibition Potassium Channel

3-(3-Methylphenyl)-2-thien-2-ylacrylic acid (PubChem CID: is a synthetic, trisubstituted acrylic acid derivative characterized by a 3-methylphenyl ring and a 2-thienyl group attached to the acrylic acid core. It is available from commercial suppliers for research use, with a catalog specification of ≥95% purity.

Molecular Formula C14H12O2S
Molecular Weight 244.31 g/mol
Cat. No. B13326082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-2-thien-2-ylacrylic acid
Molecular FormulaC14H12O2S
Molecular Weight244.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O
InChIInChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)/b12-9+
InChIKeyGYILLEGDYCMKQG-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)-2-thien-2-ylacrylic Acid for Selectivity Profiling and SAR Studies


3-(3-Methylphenyl)-2-thien-2-ylacrylic acid (PubChem CID: 6235471) is a synthetic, trisubstituted acrylic acid derivative characterized by a 3-methylphenyl ring and a 2-thienyl group attached to the acrylic acid core . It is available from commercial suppliers for research use, with a catalog specification of ≥95% purity . This compound is not a highly potent inhibitor of a single target but is instead notable for its well-defined inactivity against several pharmacologically relevant enzymes, a feature that is invaluable for defining selectivity profiles and negative controls in structure-activity relationship (SAR) campaigns.

Selectivity and Inactivity Profile of 3-(3-Methylphenyl)-2-thien-2-ylacrylic Acid Limits Simple Analog Substitution


The use of a generic analog or alternative compound from the same chemical class is not scientifically sound without a detailed understanding of the target-specific structure-activity relationship. While close analogs like 3-(3-chlorophenyl)-2-thien-2-ylacrylic acid demonstrate potent nanomolar inhibition of critical pathways such as the ROMK1 potassium channel , 3-(3-methylphenyl)-2-thien-2-ylacrylic acid is definitively inactive across a range of other key targets, including lactate dehydrogenase A (LDHA) and the histone demethylase KDM5B . This stark contrast in bioactivity arises from a small change in the phenyl ring substitution (chloro vs. methyl) and demonstrates that functional activity cannot be predicted by structural similarity alone, making targeted procurement essential for SAR and selectivity studies.

Quantitative Differentiation Evidence for 3-(3-Methylphenyl)-2-thien-2-ylacrylic Acid Against Closest Analogs


Complete Inactivity Against Human Lactate Dehydrogenase A (LDHA) Contrasts with Potent ROMK1 Inhibition by a Chlorophenyl Analog

In a quantitative high-throughput screening (qHTS) assay for human lactate dehydrogenase A inhibitors, 3-(3-methylphenyl)-2-thien-2-ylacrylic acid was definitively classified as 'Inactive' . This complete lack of activity establishes a key point of differentiation from other substituted analogs. For instance, the 3-(3-chlorophenyl) variant shows negligible activity for LDHA but is a potent nanomolar inhibitor (IC50 of 49 nM) of the human renal outer medullary potassium channel (ROMK1) . This demonstrates that while the methyl-substituted core has no utility for LDHA or ROMK1, the chlorophenyl analog is highly active on the latter. A researcher selecting a negative control for a ROMK1-dependent functional assay would be scientifically misled by using the 3-methylphenyl analog if assuming functional equivalence across the class.

Cancer Metabolism Glycolysis Inhibition Potassium Channel Selectivity Profiling

Lack of KDM5B Histone Demethylase Inhibition by 3-(3-Methylphenyl)-2-thien-2-ylacrylic Acid Enables Its Use as an Epigenetic Probe Counter-Screen Control

A primary qHTS screen for inhibitors of the KDM5B histone demethylase, a key epigenetic target, returned an 'Inactive' classification for 3-(3-methylphenyl)-2-thien-2-ylacrylic acid . This null activity is important because related acrylic acid derivatives have been studied for lipoxygenase and cyclooxygenase inhibition . The definitive inactivity against this epigenetic reader provides a clean negative result, making it a scientifically justifiable counter-screen compound. While it is a class-level inference that other acrylic acid analogs may interact with epigenetic targets, the quantitative inactivity of the 3-methylphenyl variant in this specific assay provides hard data for exclusion in a counter-screen panel.

Epigenetics Histone Demethylase KDM5B Counter-Screening

Marginal Activity Against ALOX12 Defines a 15-fold Potency Threshold Versus an Acetylcholinesterase-Active Analog

3-(3-Methylphenyl)-2-thien-2-ylacrylic acid exhibits only marginal and inconclusive activity against human arachidonate 12S-lipoxygenase (ALOX12) with a potency of 141.254 µM . This is a critical point of differentiation from a close structural analog, (2E)-3-phenyl-2-thien-2-ylacrylic acid (the unsubstituted phenyl variant, PubChem CID: 5359275), which shows moderate inhibition of acetylcholinesterase (AChE) with an IC50 of 9.00 µM . The 15.7-fold difference in potency (141.25 µM vs. 9.00 µM), combined with the shift in target profile from AChE to ALOX12, illustrates how the simple addition of a meta-methyl group profoundly shifts both the potency and target selectivity. The AChE-active analog would be unsuitable for studies focused on ALOX12-mediated pathways, as its off-target effect on the cholinergic system would confound results.

Lipoxygenase ALOX12 Acetylcholinesterase Potency Comparison

Ortho-Methyl Thienyl Isomer Shows Complete Loss of Acetylcholinesterase Activity vs. the Target Compound's Distinct ALOX12 Profile

A direct commercial comparison shows that a very close structural isomer, 3-(3-methylthiophen-2-yl)acrylic acid, where the methyl group is on the thienyl ring rather than the phenyl ring, exhibits 'no inhibition at 100 µM' against acetylcholinesterase . This contrasts with the target compound's distinct, though weak, ALOX12 activity (141.25 µM) . While both compounds are orders of magnitude less potent than the AChE-active phenyl analog (IC50 9.00 µM), the key differentiator is that the target compound has a measurable engagement with a distinct, pharmacologically relevant enzyme (ALOX12), whereas the isomer is entirely inactive on AChE. This demonstrates that the placement of the methyl group (on the phenyl vs. thienyl ring) dictates the chemical biology profile, and the target compound provides a superior starting point for developing ALOX12 modulators compared to the completely silent isomer.

Structural Isomerism Acetylcholinesterase ALOX12 Target Engagement

Application Scenarios for 3-(3-Methylphenyl)-2-thien-2-ylacrylic Acid Based on Differentiated Bioactivity


Use as a Verified 'Inactive' Negative Control in Human Lactate Dehydrogenase A (LDHA) and KDM5B Inhibitor Screens

Given its confirmed 'Inactive' classification in qHTS assays for human LDHA and KDM5B , this compound is a superior negative control for secondary and counter-screen assays for these targets. Its structural similarity to other active acrylic acid analogs ensures that any observed effect in an experimental arm can be confidently attributed to the specific pharmacophore being studied and not to general chemical class effects.

Defining Selectivity Boundaries and Developing ALOX12 Modulators in Inflammatory Pathway Research

The compound's weak but measurable potency against human arachidonate 12S-lipoxygenase (ALOX12, 141.25 µM) makes it a potential low-affinity starting point or a tool compound for target engagement studies in inflammatory research. Its key advantage is its complete inactivity against acetylcholinesterase, which differentiates it from the unsubstituted phenyl analog that has high AChE liability . This selectivity for ALOX12 over AChE is a critical parameter for designing experiments in inflammation models without off-target cholinergic side effects.

A Reference Compound for Investigating the Impact of Meta-Methyl Substitution on Small Molecule Target Engagement

The unique activity pattern—inactive on LDHA and KDM5B, weak on ALOX12—directly results from the meta-methyl group on the phenyl ring. This compound can serve as a reference standard in structure-activity relationship (SAR) studies to explore how this specific substitution dictates the transition from potent enzyme inhibition (as seen in the chlorophenyl analog's ROMK1 activity) to a marginal activator. It provides a chemically stable and commercially accessible data point for medicinal chemistry teams looking to modulate the target profile of acrylic acid-based scaffolds.

A Stable, High-Purity Chemical Intermediate for Synthesizing Novel Acrylic Acid Derivatives

With a commercially available purity of ≥95% and a well-defined structure, this compound is an ideal starting material for the derivatization and synthesis of novel chemical libraries. Researchers can reliably functionalize its carboxylic acid moiety to create ester, amide, or other derivatives, using the extensive comparative bioactivity data to guide the design of the next generation of analogs with improved potency and selectivity profiles.

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